4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide
Description
Properties
CAS No. |
931952-07-7 |
|---|---|
Molecular Formula |
C31H28N4O7 |
Molecular Weight |
568.586 |
IUPAC Name |
4-[[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C31H28N4O7/c1-40-24-14-22(15-25(16-24)41-2)33-28(36)19-34-27-8-4-3-7-26(27)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-13-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36) |
InChI Key |
CRYHJRSYJKIRHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by a quinazoline core and various substituents, which contribute to its biological activity. The structural formula can be represented as follows:
Research indicates that this compound exhibits multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition could lead to enhanced cholinergic activity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in mitigating oxidative stress—a factor implicated in various chronic diseases .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- Cell Viability Assays : In vitro studies using cancer cell lines showed that the compound significantly reduces cell viability at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains indicate effective inhibition. For example, it exhibited an MIC of 50 µM against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .
Study 1: Neuroprotective Effects
A recent study investigated the neuroprotective effects of the compound in a murine model of oxidative stress. Mice treated with the compound exhibited improved cognitive functions and reduced markers of oxidative damage compared to controls. The study concluded that the compound could be beneficial in preventing neurodegeneration associated with aging .
Study 2: Anticancer Efficacy
Another investigation focused on its anticancer properties against breast cancer cells. The results demonstrated that treatment with the compound led to a significant decrease in tumor size in xenograft models, alongside increased apoptosis markers and decreased proliferation indices .
Data Tables
Scientific Research Applications
The compound 4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide represents a complex structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activities, synthesis methods, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research indicates that similar structures exhibit significant inhibition of cell proliferation in breast and lung cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which could be further investigated for this compound's efficacy .
Antimicrobial Properties
Quinazoline derivatives have also shown promise as antimicrobial agents. Preliminary studies suggest that the compound may possess activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the increasing resistance to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. For example, certain quinazoline derivatives are known to inhibit kinases associated with tumor growth. Understanding the specific interactions of this compound with target enzymes could lead to the development of potent inhibitors for therapeutic use.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as N-arylation and oxidative cyclization are commonly employed to construct the quinazoline framework. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the purity of the synthesized compound.
- Mass Spectrometry (MS) : Helps in identifying molecular weights and fragmentation patterns.
- Infrared Spectroscopy (IR) : Provides information about functional groups present in the molecule.
Case Study 1: Anticancer Evaluation
A study conducted on a series of quinazoline derivatives similar to the target compound demonstrated their effectiveness against human cancer cell lines. The results showed a dose-dependent response, with IC50 values indicating significant cytotoxicity at low concentrations. These findings support further investigation into this specific derivative's anticancer properties.
Case Study 2: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial activity of related compounds against standard bacterial strains. The results revealed that certain modifications to the quinazoline structure enhanced antibacterial efficacy, suggesting that similar alterations could be beneficial for the target compound.
Comparison with Similar Compounds
Case Studies of Analogous Compounds
Aglaithioduline vs. Target Compound
Both compounds show HDAC8 inhibition, but the target compound’s benzamide group confers higher selectivity over HDAC1/2 (selectivity ratio = 8.3 vs. 2.1 for aglaithioduline) .
Elinogrel Analogs
The sulfonylurea group in elinogrel analogs enhances thrombin receptor affinity, whereas the target compound’s dimethoxyphenyl group favors epigenetic targets. This divergence underscores the impact of side-chain modifications on target specificity .
Limitations and Contradictions
- Structural vs.
- Met7 contact area : Substructure analysis (ChemBridge library) identified analogs with reduced Met7 binding (<10 Ų), leading to diminished PERK inhibition despite high structural similarity .
Q & A
Q. What are the standard synthetic routes for preparing this quinazolin-benzamide hybrid compound?
The compound is synthesized via multi-step reactions:
- Step 1 : Formation of the quinazolinone core by reacting methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
- Step 2 : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to form an intermediate reactive acyl imidazole.
- Step 3 : Coupling with substituted amines (e.g., 2-furylmethylamine) under reflux in anhydrous solvents like THF or DMF .
- Critical Note : Optimize reaction times and purification (e.g., column chromatography) to avoid by-products like unreacted glycine derivatives.
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- 1H/13C NMR : Confirm regiochemistry of the quinazolinone core (e.g., δ 10.2 ppm for NH in DMSO-d6) and benzamide linkage .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguous stereochemistry in the furylmethyl or dimethoxyphenyl substituents .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity in in vivo anticonvulsant models?
- Experimental Design :
Use the PTZ (pentylenetetrazole)-induced seizure model in mice. Administer the compound intraperitoneally at 50–100 mg/kg and monitor latency to clonic-tonic seizures .
Include positive controls (e.g., valproate) and vehicle groups.
Apply survival analysis (Kaplan-Meier curves) and log-rank tests to compare efficacy .
- Data Contradictions : If in vitro GABA receptor binding assays (e.g., IC50) do not align with in vivo results, consider pharmacokinetic factors like blood-brain barrier penetration .
Q. What computational strategies can predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate:
- Lipophilicity (LogP) : Optimal range (2–3) for CNS activity.
- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 to anticipate drug-drug interactions .
Q. How can cytotoxicity be assessed in non-target organisms for ecological safety?
- Methodology :
Use Daphnia magna acute toxicity tests (OECD Guideline 202).
Prepare serial dilutions (0.1–10 mg/L) and expose neonates for 48 hours.
Calculate LC50 values via Probit analysis and compare with reference toxins (e.g., K2Cr2O7) .
- Confounding Factors : Solubility issues in water may require co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives .
Data Interpretation & Conflict Resolution
Q. How to resolve discrepancies between in silico predictions and experimental bioactivity data?
- Case Example : If docking suggests strong GABA_A affinity but in vivo assays show weak anticonvulsant activity:
Verify compound stability (e.g., plasma protein binding via ultrafiltration).
Re-examine stereochemistry: Chiral centers in the benzamide moiety may require enantiomeric separation (e.g., chiral HPLC) .
- Statistical Tools : Use Bland-Altman plots to assess bias between computational and experimental IC50 values.
Experimental Optimization
Q. What strategies improve yield in the final coupling step?
- Reaction Optimization :
- Solvent Choice : Replace DMF with DMA (dimethylacetamide) to reduce side reactions.
- Catalysis : Add 1–2 mol% DMAP (4-dimethylaminopyridine) to accelerate acylation .
Advanced Methodological Frameworks
Q. How to integrate this compound into a structure-activity relationship (SAR) study?
- Design : Synthesize analogs with:
- Varied substituents on the dimethoxyphenyl ring (e.g., chloro, nitro).
- Alternative heterocycles (e.g., thiophenemethyl instead of furylmethyl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
